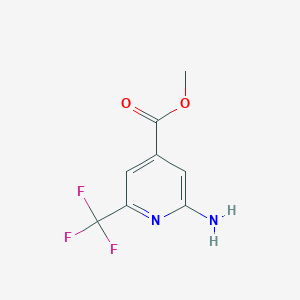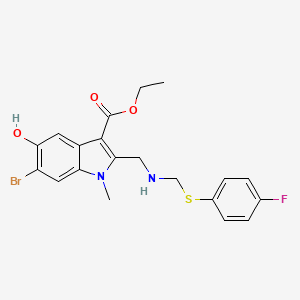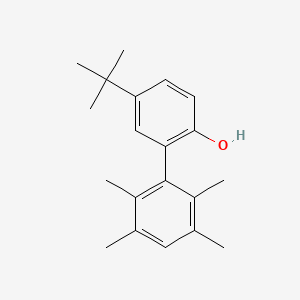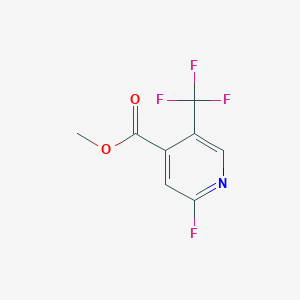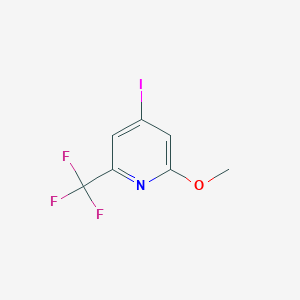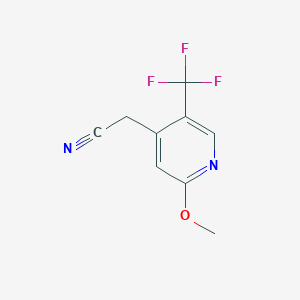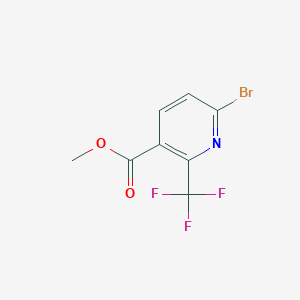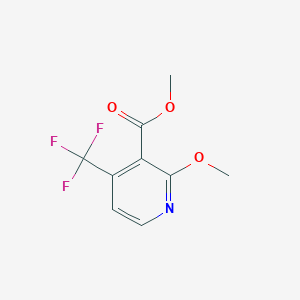
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is a chemical compound with the CAS Number: 1261547-75-4 and a linear formula of C13H9ClF3N . It has a molecular weight of 271.67 . The IUPAC name for this compound is 2-chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-3-ylamine .
Molecular Structure Analysis
The InChI code for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is 1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 .Physical And Chemical Properties Analysis
“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is stored in a dark place, under an inert atmosphere, at room temperature . The physical form can be liquid, solid, semi-solid, or lump .Applications De Recherche Scientifique
Palladium-Catalyzed Amination Palladium complexes supported by specific ligands, including those resembling 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, are effective catalysts for amination of aryl halides and triflates. These catalysts enable room-temperature catalytic amination of various substrates and are particularly effective for functionalized substrates or acyclic secondary amines. This process is valuable for the synthesis of complex organic compounds, including those used in pharmaceuticals and agrochemicals (Wolfe et al., 2000).
Fluorescent Sensor Development A synthetic scheme developed for preparing dye-labeled analogs of polychlorinated biphenyls involved introducing a primary amine group into the parent compound, which can relate to derivatives of this compound. This process is significant for developing fluorescent sensors, which have applications in environmental monitoring and diagnostics (Charles et al., 1995).
Nucleophilic Displacement Studies The activating effect of trifluoromethyl groups in compounds like this compound has been studied in reactions with secondary cyclic amines. This research contributes to a better understanding of chemical reactivity and mechanisms in organic synthesis, particularly in pharmaceutical and agrochemical research (Dunn, 1999).
Organic Light-Emitting Diodes (OLEDs) Research on bipolar molecules for OLEDs involves compounds structurally related to this compound. These materials, featuring both hole-transporting and electron-transporting moieties, are used in fabricating efficient, solution-processed OLEDs, indicating potential applications in the development of advanced display technologies (Ge et al., 2008).
Catalysis in Organic Synthesis The ortho-substituent on compounds like this compound is used in catalyzing dehydrative condensation between carboxylic acids and amines. This catalytic process is crucial in peptide synthesis and has implications in the pharmaceutical industry (Wang, Lu, & Ishihara, 2018).
Safety and Hazards
Orientations Futures
While specific future directions for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” were not found in the search results, it is noted that the development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity .
Biochemical Pathways
The presence of the trifluoromethyl group can influence various biochemical processes .
Pharmacokinetics
The trifluoromethyl group in organic compounds can influence their physico-chemical behavior .
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .
Propriétés
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKQQRUPXQDTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


